HepG2 Cytotoxicity Profile of (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid: Low Cytotoxicity at Concentrations Relevant to Antimicrobial Screening
The target compound was tested in a HepG2 cytotoxicity assay and showed less than 50% inhibition across all tested concentrations, indicating a favorable cytotoxicity profile relative to its antimicrobial MIC values (1–16 µg/mL) . This provides a preliminary therapeutic window, although direct comparator data for other rhodanine analogs in the same assay are not available in the public domain.
| Evidence Dimension | Human hepatocyte cytotoxicity (HepG2 assay) |
|---|---|
| Target Compound Data | < 50% inhibition at tested concentrations |
| Comparator Or Baseline | No direct comparator data available in same assay |
| Quantified Difference | Not calculable; inferred low cytotoxicity relative to MIC range |
| Conditions | Cell-based system using plate reader; ChEMBL-derived dataset |
Why This Matters
Low hepatic cytotoxicity at antimicrobial-effective concentrations supports prioritization of this compound for further hit-to-lead optimization, especially when screening for selective antimicrobial agents.
